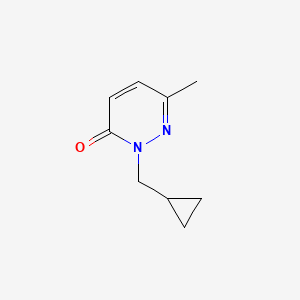

2-(Cyclopropylmethyl)-6-methyl-2,3-dihydropyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

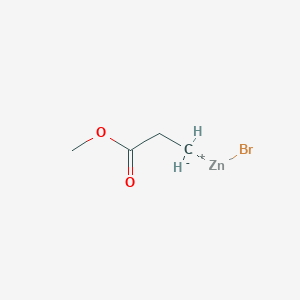

2-(Cyclopropylmethyl)-6-methyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.208. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Researchers have synthesized a variety of compounds related to "2-(Cyclopropylmethyl)-6-methyl-2,3-dihydropyridazin-3-one", exploring their biological activities. For example, the synthesis of stereoisomers of a compound closely related to the specified chemical has shown a novel combination of vasodilation and beta-adrenergic antagonist activity. The study highlights the pharmacological profile differences among stereoisomers, with one isomer displaying slightly better overall activity than the complete mixture (Howson et al., 1988).

Ring-Opening Reactions

The compound's framework has been applied in nucleophilic ring-opening reactions. For instance, the transformation of trans-2-aroyl-3-aryl-cyclopropane-1,1-dicarboxylates with hydrazines under specific conditions can lead to the formation of cyclopropane-fused pyridazinones. This reaction showcases the compound's utility in synthesizing structurally diverse pyridazine derivatives, providing insights into regio- and diastereoselectivity in organic synthesis (Sathishkannan et al., 2017).

Novel Class of Derivatives

Another significant application is the development of a new class of pyridazin-3-one derivatives. These compounds have been synthesized via reactions between specific propanals and active methylene compounds, yielding products with potential for further chemical modification and investigation into their biological activities (Ibrahim & Behbehani, 2014).

Cycloaddition Reactions

The compound's structure has been utilized in cycloaddition reactions, such as the [3 + 3]-cycloaddition with nitrile imines generated in situ, to afford tetrahydropyridazines. This method provides a rapid approach to accessing a variety of pyridazine derivatives, demonstrating the compound's versatility in synthetic organic chemistry (Garve et al., 2016).

Chiral Cyclopropane Units

Research into the synthesis of chiral cyclopropane units has led to the development of conformationally restricted analogues of biologically active compounds. The manipulation of the cyclopropane ring in the compound's structure enables the exploration of its conformational impact on biological activity, providing a foundation for the development of new therapeutic agents (Kazuta et al., 2002).

Mécanisme D'action

Mode of Action

Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

The compound’s cyclopropane ring may be involved in various biochemical pathways. Cyclopropane biosynthesis is a well-studied pathway, and it can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not . .

Pharmacokinetics

Based on its structure, it may be hypothesized that it has good bioavailability due to its small size and lipophilic nature .

Result of Action

Molecules with similar structures have been shown to have various effects, such as anti-inflammatory and antioxidant activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Propriétés

IUPAC Name |

2-(cyclopropylmethyl)-6-methylpyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-2-5-9(12)11(10-7)6-8-3-4-8/h2,5,8H,3-4,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNUIDWVVOMFEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2371205.png)

![N-(3,5-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2371209.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}prop-2-enamide](/img/structure/B2371210.png)

![methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}oxy)benzenecarboxylate](/img/structure/B2371211.png)

![N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide](/img/structure/B2371218.png)

![1-[(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2371220.png)

![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2371222.png)

![5-[4-(2-Fluorophenyl)piperazino]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2371224.png)

![2,6-dichloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2371227.png)